![molecular formula C15H12ClN3O3S B3402879 Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1062292-52-7](/img/structure/B3402879.png)

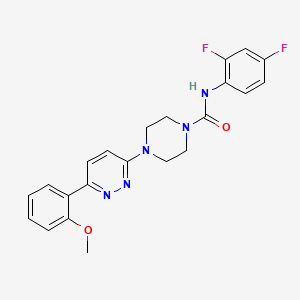

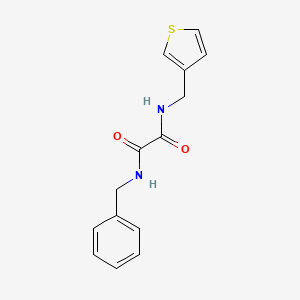

Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

説明

This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions. This can be achieved through various methods, such as condensation reactions or ring-closing metathesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,4-d]pyridazine ring, which contains a sulfur atom and two nitrogen atoms. The compound also contains an ethyl ester functional group and an amino group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester and amino groups might increase its solubility in polar solvents .科学的研究の応用

Chemical Synthesis and Heterocyclic Compound Development

Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in the synthesis of various heterocyclic compounds. Researchers have developed different heterocycles starting with related compounds, such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, and synthesizing derivatives like 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine (Deeb & El-Abbasy, 2006). This illustrates the compound's role in synthesizing diverse heterocyclic structures, contributing significantly to the development of new chemical entities in organic chemistry.

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential pharmacological activities. For instance, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a related compound, was synthesized into new derivatives of pyrazolo[3,4-c]pyridazine, which were then studied for their effects on the central nervous system (Zabska et al., 1998). This suggests the potential of this class of compounds in the development of novel therapeutic agents.

Biochemistry and Receptor Modulation

In the field of biochemistry, certain derivatives of this compound have been identified as modulators of the adenosine A1 receptor, a critical receptor in various physiological processes. For example, ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate was found to be a new allosteric modulator of the adenosine A1 receptor (Ferguson et al., 2008). This highlights the compound's significance inresearching receptor interactions and potentially developing new drugs targeting specific biochemical pathways.

Material Science and Dye Synthesis

This compound is also relevant in material science, particularly in the synthesis of dyes. Complexation studies of disperse dyes derived from thiophene, a structurally similar compound, with metals like Cu, Co, and Zn, have shown application properties on polyester and nylon fabrics. This indicates the potential of derivatives of this compound in the field of textile dyeing and material sciences (Abolude et al., 2021).

作用機序

Target of Action

CHEMBL461432, also known as Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, primarily targets the human adenosine A1 receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.

Mode of Action

The compound acts as an allosteric modulator on the human adenosine A1 receptor . It influences the dissociation of [125I]ABA, a radiolabeled ligand, from the receptor . This modulation can alter the receptor’s response to its ligands, leading to changes in the cellular responses.

将来の方向性

特性

IUPAC Name |

ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOVWLRNSMIVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402796.png)

![2-(2-chlorophenyl)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3402808.png)

![1-(4-Fluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402828.png)

![2-(3-chlorophenoxy)-N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402837.png)

![1-(3,4-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea](/img/structure/B3402841.png)

![1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402846.png)

![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3402881.png)

![N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402890.png)